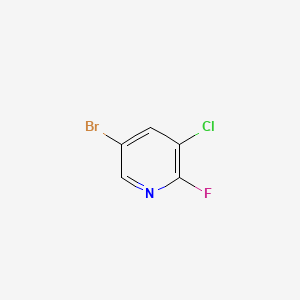

5-Bromo-3-chloro-2-fluoropyridine

説明

Significance of Pyridine (B92270) Derivatives in Contemporary Chemical Research

Pyridine and its derivatives are fundamental scaffolds in organic chemistry, primarily due to their presence in numerous biologically active compounds and functional materials. nih.gov The pyridine ring, a six-membered heterocycle containing one nitrogen atom, imparts specific properties to molecules, such as aqueous solubility and the ability to form hydrogen bonds, which are crucial in pharmaceutical applications. nih.gov Pyridine derivatives are integral to the development of pharmaceuticals, agrochemicals, and ligands for metal catalysis. mountainscholar.orgnih.gov Their utility stems from the ability to functionalize the pyridine ring at various positions, allowing for the fine-tuning of steric and electronic properties of the final products. mountainscholar.orgchemrxiv.org The development of novel synthetic methodologies to access functionalized pyridines remains an active area of research. nih.gov

Halogen atoms serve as versatile handles in organic synthesis, enabling a variety of cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds. nih.gov The introduction of halogens onto the pyridine ring significantly enhances its synthetic utility, providing a platform for diversification and the construction of complex molecular architectures. chemrxiv.org Consequently, halopyridines are considered key building blocks in the synthesis of pharmaceuticals and agrochemicals. nih.govresearchgate.net

Contextualizing 5-Bromo-3-chloro-2-fluoropyridine within Trihalogenated Pyridine Architectures

This compound is a trihalogenated pyridine, a subclass of halogenated pyridines characterized by the presence of three halogen atoms on the pyridine core. nih.gov The specific arrangement of bromine, chlorine, and fluorine atoms in this compound leads to distinct reactivity at each halogenated position. This differential reactivity is a key feature that makes it a highly valuable and versatile intermediate in organic synthesis. researchgate.netacs.org

The presence of a fluorine atom at the 2-position, a chlorine atom at the 3-position, and a bromine atom at the 5-position creates a unique electronic landscape on the pyridine ring. The fluorine atom, being the most electronegative, significantly influences the reactivity of the adjacent positions. This substitution pattern allows for chemoselective functionalization, where one halogen can be selectively replaced while the others remain intact, enabling stepwise and controlled molecular elaboration. researchgate.netacs.org

Overview of Research Trajectories for Multifunctional Pyridines

The demand for increasingly complex and precisely functionalized molecules in drug discovery and materials science has driven research towards the development of multifunctional building blocks. Multifunctional pyridines, such as this compound, are at the forefront of this research. Current research trajectories focus on several key areas:

Development of Selective Functionalization Methods: A major focus is on creating highly selective methods to functionalize specific positions on the pyridine ring without affecting other reactive sites. researchgate.netacs.org This includes the development of new catalytic systems and reaction conditions that can differentiate between the various halogen substituents. researchgate.net

Late-Stage Functionalization: There is a growing interest in using multifunctional pyridines for the late-stage functionalization of complex molecules. nih.govchemrxiv.orgresearchgate.net This approach allows for the rapid generation of analogues of a lead compound, which is crucial for structure-activity relationship (SAR) studies in drug development.

Synthesis of Novel Bioactive Compounds: Researchers are actively exploring the use of multifunctional pyridines to synthesize novel compounds with potential therapeutic applications. nih.gov The unique substitution patterns offered by these building blocks can lead to the discovery of new pharmacophores.

Chemical Properties and Synthesis of this compound

The utility of this compound as a synthetic intermediate is deeply rooted in its distinct chemical properties and the methods available for its preparation.

| Property | Value |

| Molecular Formula | C5H2BrClFN |

| Molecular Weight | 210.43 g/mol |

| CAS Number | 831203-13-5 |

| Appearance | White to off-white crystalline powder |

| Boiling Point | 195.3±35.0 °C at 760 mmHg |

| Density | 1.8±0.1 g/cm³ |

Table 1: Physicochemical Properties of this compound innospk.com

A common synthetic route to a related isomer, 2-Bromo-5-chloro-3-fluoropyridine (B79493), involves the diazotization of 5-chloro-3-fluoropyridin-2-amine in the presence of hydrobromic acid and sodium nitrite (B80452). chemicalbook.com This Sandmeyer-type reaction effectively replaces the amino group with a bromine atom. While the specific synthesis of this compound is not detailed in the provided results, analogous halogen exchange and diazotization reactions are standard methods for preparing such polyhalogenated pyridines. google.com

Reactivity and Synthetic Applications

The unique arrangement of the three different halogen atoms on the pyridine ring of this compound dictates its reactivity and allows for selective transformations. The order of reactivity of the halogens in nucleophilic aromatic substitution (SNAr) reactions is generally F > Cl > Br. However, in palladium-catalyzed cross-coupling reactions, the reactivity order is typically Br > Cl. This differential reactivity is a powerful tool for synthetic chemists.

For instance, in the related isomer 5-bromo-2-chloro-3-fluoropyridine (B1227324), catalytic amination using a palladium-Xantphos complex results in the exclusive substitution of the bromide at the 5-position. researchgate.netacs.org Conversely, under neat conditions without a palladium catalyst, nucleophilic substitution occurs preferentially at the 2-chloro position. researchgate.netacs.org Furthermore, the fluorine at the 3-position can be selectively displaced under SNAr conditions. researchgate.netacs.org This chemoselectivity allows for the sequential and controlled introduction of different functional groups, making this compound a highly versatile building block for the synthesis of complex substituted pyridines. researchgate.netacs.org

Structure

2D Structure

3D Structure

特性

IUPAC Name |

5-bromo-3-chloro-2-fluoropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2BrClFN/c6-3-1-4(7)5(8)9-2-3/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXKLHBHJIBAXQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1Cl)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2BrClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70476612 | |

| Record name | 5-Bromo-3-chloro-2-fluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70476612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.43 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38185-56-7 | |

| Record name | 5-Bromo-3-chloro-2-fluoropyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38185-56-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-3-chloro-2-fluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70476612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Bromo-3-chloro-2-fluoropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for 5 Bromo 3 Chloro 2 Fluoropyridine and Its Analogues

Advanced Synthetic Routes to Polyhalogenated Pyridines

The direct halogenation of the pyridine (B92270) ring is often challenging due to the electron-deficient nature of the heterocycle, which typically requires harsh reaction conditions and can lead to a mixture of regioisomers. nih.govnih.gov Consequently, the development of regioselective and efficient synthetic methods is of paramount importance.

Regioselective Halogenation Approaches

Achieving regioselectivity in pyridine halogenation is a significant synthetic hurdle. Traditional electrophilic aromatic substitution reactions on pyridine are often electronically mismatched, necessitating harsh conditions that can limit the scope of viable substrates. nih.gov To overcome these limitations, several modern strategies have been developed.

One innovative approach involves the temporary transformation of the pyridine ring into a more reactive intermediate. For instance, the formation of Zincke imine intermediates from pyridines creates a series of polarized alkenes that readily undergo electrophilic substitution, such as halogenation, with high regioselectivity under mild conditions. nih.govchemrxiv.org This "one-pot" ring-opening, halogenation, and ring-closing sequence allows for the selective introduction of halogens at the 3-position. nih.gov

Another effective method for achieving regioselectivity is through the use of pyridine N-oxides. This strategy provides a practical route to various 2-halo-substituted pyridines. acs.org The N-oxide activates the pyridine ring, facilitating halogenation at specific positions. The choice of chlorinating or brominating agent, along with the base and solvent, can be optimized to achieve high yields and selectivities. acs.org For example, using phosphoryl chloride (POCl₃) with 2,6-lutidine in dichloromethane (B109758) has proven effective for the synthesis of 2-chloro-substituted pyridines. acs.org

Furthermore, designed phosphine (B1218219) reagents have been employed to install phosphonium (B103445) salts at the 4-position of pyridines, which can then be displaced by halide nucleophiles. nih.govnih.gov This method is particularly useful for the synthesis of 4-halopyridines and has been successfully applied to the late-stage halogenation of complex molecules. nih.govnih.gov

Strategic Introduction of Multiple Halogen Substituents

The synthesis of pyridines bearing multiple different halogen atoms, such as 5-Bromo-3-chloro-2-fluoropyridine, requires a carefully planned sequence of reactions. The order of halogen introduction is critical and often depends on the directing effects of the existing substituents and the reactivity of the halogenating agents.

A common strategy involves starting with a pre-functionalized pyridine ring. For example, a commercially available aminopyridine can serve as a precursor. The amino group can direct the initial halogenation to specific positions and can later be replaced by another halogen via a Sandmeyer-type reaction. This approach allows for the controlled, stepwise introduction of different halogens.

Another strategy is the dimerization of dihalopyridines. For instance, polyhalogenated 4,4′-bipyridines can be synthesized in a single step from dihalopyridines through ortho-lithiation followed by dimerization. acs.org While this method primarily yields bipyridines, it demonstrates the possibility of constructing complex halogenated pyridine systems from simpler precursors.

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

The optimization of reaction conditions is crucial for maximizing the yield and selectivity of polyhalogenated pyridine synthesis. Key parameters that are often fine-tuned include the choice of halogenating agent, solvent, temperature, and catalyst.

For instance, in the halogenation of activated pyridines like hydroxy- and aminopyridines, N-bromosuccinimide (NBS) is a mild and effective brominating agent. researchgate.net The regioselectivity of this reaction is dependent on the position of the activating group and the solvent used. researchgate.net

In the context of Zincke imine-mediated halogenation, protocols have been developed that vary based on the substitution pattern of the pyridine. nih.gov The choice between N-iodosuccinimide (NIS) and N-bromosuccinimide (NBS), along with the presence of an acid like trifluoroacetic acid (TFA), can be adjusted to suit pyridines with or without 3-substituents. nih.gov

The table below summarizes the optimization of conditions for the chlorination of a pyridine N-oxide, highlighting the impact of the chlorinating agent, base, and solvent on the yield and regioselectivity of the reaction. acs.org

| Chlorinating Agent | Base | Solvent | Yield (%) | Regioselectivity (2-chloro:other) |

| POCl₃ | 2,6-Lutidine | CH₂Cl₂ | 63 | 93:7 |

| SOCl₂ | Et₃N | Toluene | 45 | 85:15 |

| (COCl)₂ | Pyridine | THF | 55 | 90:10 |

Precursor Synthesis and Derivatization Pathways

The availability of suitable starting materials is fundamental to the synthesis of complex molecules like this compound. The following sections detail common pathways for the synthesis and derivatization of key precursors.

Synthesis from Substituted Pyridinamines

Substituted aminopyridines are versatile precursors for the synthesis of polyhalogenated pyridines. The amino group can be readily converted into a halogen via diazotization followed by a Sandmeyer or similar reaction.

A documented synthesis of 2-Bromo-5-chloro-3-fluoropyridine (B79493) starts from 5-chloro-3-fluoropyridin-2-amine. chemicalbook.com This amine is treated with a 48% hydrobromic acid solution, followed by the addition of bromine and sodium nitrite (B80452) at low temperatures. The resulting diazonium salt is then decomposed to yield the desired 2-bromo product. This multi-step, one-pot procedure highlights the utility of aminopyridines as key intermediates.

The general reaction scheme is as follows:

Diazotization of the aminopyridine with sodium nitrite in the presence of a strong acid (e.g., HBr).

Introduction of the halogen via a copper(I) halide catalyst (Sandmeyer reaction) or by direct decomposition of the diazonium salt in the presence of the halide.

The table below outlines the synthesis of various halopyridines from their corresponding aminopyridine precursors.

| Starting Material | Reagents | Product | Yield (%) |

| 3-Amino-6-picoline | 1. NaBr, NaBrO₃, H₂SO₄ 2. NaNO₂, HF | 2-Bromo-3-fluoro-6-picoline | 78.7 (overall) |

| 5-Amino-2-picoline | 1. NaBr, NaBrO₃, H₂SO₄ 2. NaNO₂, HF | 2-Bromo-5-fluoro-2-picoline | 72.5 (overall) |

| 3-Amino-4-picoline | 1. NaBr, NaBrO₃, H₂SO₄ 2. NaNO₂, HF | 2-Bromo-3-fluoro-4-picoline | 73.6 (overall) |

Halogen Dance Reactions for Isomer Generation

The "halogen dance" is a fascinating and synthetically useful isomerization reaction where a halogen atom migrates to a different position on an aromatic ring, typically under the influence of a strong base. clockss.orgrsc.org This reaction provides a pathway to isomers that may be difficult to access through direct synthesis.

The mechanism often involves a series of deprotonation and metal-halogen exchange steps. clockss.orgwhiterose.ac.uk For instance, treatment of a bromopyridine with a strong base like lithium diisopropylamide (LDA) can lead to deprotonation at a position ortho to the directing group or the most acidic proton, followed by intramolecular halogen migration. clockss.org

Halogen dance reactions have been observed in various heterocyclic systems, including pyridines, thiophenes, and furans. clockss.orgwhiterose.ac.uk In the context of polyhalogenated pyridines, this reaction can be exploited to generate different isomers from a single starting material. For example, a 2,3-dihalopyridine can be selectively lithiated to either trap the ortho-lithiated species or induce a halogen dance to form a pyridin-4-yl lithium species, which can then be quenched with an electrophile. researchgate.net

This reaction is particularly valuable for creating substitution patterns that are not readily achievable through conventional methods. However, the outcome of a halogen dance reaction can be sensitive to the substrate, base, and reaction conditions, sometimes leading to mixtures of products. youtube.com

Chemoselective Functionalization Strategies

The presence of bromine, chlorine, and fluorine atoms at the C5, C3, and C2 positions, respectively, of the pyridine ring in this compound offers a unique opportunity for selective chemical modifications. The inherent differences in the carbon-halogen bond strengths and the electronic environment of each position dictate the preferred site of reaction under various conditions.

Palladium-catalyzed amination, a cornerstone of modern synthetic organic chemistry, has been effectively employed for the selective functionalization of this compound. researchgate.netacs.org Research has demonstrated that under specific catalytic conditions, the amination reaction can be directed exclusively to the C5-bromo position. researchgate.netacs.org

Utilizing a catalyst system composed of Pd2(dba)3 and the bulky biarylphosphine ligand Xantphos, in the presence of a base, allows for the selective substitution of the bromide with both primary anilines and secondary amines. researchgate.netacs.org This chemoselectivity is attributed to the higher reactivity of the C-Br bond towards oxidative addition to the palladium(0) complex compared to the C-Cl and C-F bonds. researchgate.netacs.org The choice of ligand is crucial; for instance, the use of BINAP is known to result in faster reactions for the amination of aryl bromides. cmu.edu This methodology provides a direct route to 5-amino-3-chloro-2-fluoropyridine derivatives, which are valuable intermediates in the synthesis of biologically active compounds. researchgate.netacs.org

| Catalyst System | Reactant(s) | Product(s) | Key Findings | Reference(s) |

| Pd2(dba)3 / Xantphos | This compound, Primary/Secondary Amines | 5-Amino-3-chloro-2-fluoropyridine derivatives | Exclusive substitution at the C5-bromo position. | researchgate.netacs.org |

| Pd(OAc)2 / Xantphos / Cs2CO3 | 6-Bromopurine nucleosides, Aryl amines | 6-Arylaminopurine nucleosides | Efficient conversion, with lower catalyst loading for bromo derivatives compared to chloro analogues. | nih.gov |

| Pd2(dba)3 / BINAP | 5-bromo-m-xylene, Benzylamine | N-Benzyl-3,5-dimethylaniline | Faster reaction rates compared to other ligands for aryl bromide amination. | cmu.edu |

Nucleophilic aromatic substitution (SNAr) provides a complementary strategy for the functionalization of this compound, primarily targeting the C2 and C3 positions. researchgate.netnih.govacs.org The high electronegativity of the fluorine atom makes the C2 position particularly susceptible to nucleophilic attack, a common feature in the chemistry of 2-fluoropyridines. acs.org

Under neat conditions, without a palladium catalyst, a reversal of chemoselectivity is observed compared to the palladium-catalyzed amination. researchgate.netnih.gov In this scenario, nucleophilic substitution preferentially occurs at the C2-chloro position, yielding 5-bromo-2-substituted-3-fluoropyridine derivatives. researchgate.netnih.gov Furthermore, selective substitution of the C3-fluoro group can be achieved under specific SNAr conditions, leading to dihalo-adducts. researchgate.net The reactivity in SNAr reactions is often influenced by the nature of the nucleophile and the reaction conditions, allowing for a tunable approach to the synthesis of various substituted pyridines. acs.orgrsc.org

| Reactant(s) | Conditions | Major Product | Key Findings | Reference(s) |

| This compound, Amine | Neat, No catalyst | 5-Bromo-2-amino-3-fluoropyridine derivative | Reversal of chemoselectivity compared to Pd-catalyzed amination; substitution at C2-chloro position. | researchgate.netnih.gov |

| This compound | SNAr conditions | Dihalo adduct | Selective substitution of the C3-fluoro group. | researchgate.net |

| 2-Fluoropyridines, Various nucleophiles | Mild conditions | 2-Substituted pyridines | Fluoride is a good leaving group in SNAr reactions of 2-halopyridines. | acs.org |

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds and has been successfully applied to the functionalization of halogenated pyridines. nih.govrsc.orgtcichemicals.commdpi.com This reaction typically involves the coupling of an organoboron reagent with a halide or triflate, catalyzed by a palladium complex. nih.govtcichemicals.com

In the context of this compound, the Suzuki-Miyaura reaction offers a pathway to introduce aryl, heteroaryl, or alkyl groups at the halogenated positions. The reactivity of the different halogens towards Suzuki-Miyaura coupling generally follows the order I > Br > Cl > F, which allows for selective functionalization. For instance, the C5-bromo position can be selectively coupled with boronic acids or their esters, leaving the chloro and fluoro substituents intact for subsequent transformations. researchgate.net This stepwise approach is invaluable for the construction of highly substituted and complex pyridine derivatives.

| Reactant(s) | Catalyst System | Product Type | Key Findings | Reference(s) |

| This compound, Boronic acid/ester | Palladium catalyst (e.g., Pd(PPh3)4) | 5-Aryl/alkyl-3-chloro-2-fluoropyridine | Selective C-C bond formation at the C5-bromo position. | researchgate.net |

| Aryl halides, Potassium heteroaryltrifluoroborates | Pd(OAc)2 / RuPhos | Heterobiaryls | Efficient coupling of a wide variety of heteroaryltrifluoroborates. | nih.gov |

| ortho-Bromoanilines, Boronic esters | Palladium catalyst | Diversified glucocorticoid receptor modulators | Operationally simple and compatible with various functional groups. | rsc.org |

The ability to selectively functionalize each halogen position on the this compound core is a testament to the versatility of this building block. researchgate.net As discussed, the C5-bromo position is the most reactive site for palladium-catalyzed reactions like amination and Suzuki-Miyaura coupling. researchgate.netcmu.edu This is due to the lower bond dissociation energy of the C-Br bond compared to C-Cl and C-F.

Conversely, the C2-chloro and C3-fluoro positions are more susceptible to nucleophilic aromatic substitution. researchgate.net The choice between these two sites can often be controlled by the reaction conditions and the nature of the nucleophile. For instance, under neat amination conditions, the C2-chloro position is preferentially substituted. researchgate.net Selective substitution of the C3-fluoro group has also been achieved, highlighting the nuanced control that can be exerted over the reactivity of this polyhalogenated pyridine. researchgate.net This step-wise functionalization allows for the programmed introduction of different substituents at specific positions, enabling the synthesis of a diverse array of topologically distinct pyridine derivatives.

Metal-Free Synthetic Approaches and Their Advantages

While transition-metal-catalyzed reactions are powerful, metal-free synthetic approaches offer significant advantages, including reduced cost, lower toxicity, and simplified purification procedures. researchgate.net In the context of this compound, a key metal-free transformation is the nucleophilic aromatic substitution (SNAr) reaction. researchgate.net

As previously mentioned, the amination of this compound under neat conditions (without a palladium catalyst) leads to a reversal of chemoselectivity, with substitution occurring at the C2-chloro position. researchgate.net This provides a metal-free alternative to access a different regioisomer compared to the palladium-catalyzed process. The advantages of this approach include the avoidance of potentially toxic and expensive palladium catalysts and ligands, as well as the elimination of steps required to remove metal residues from the final product. This is particularly important in the synthesis of pharmaceutical ingredients where metal contamination is strictly regulated.

Reactivity Profile and Mechanistic Investigations of 5 Bromo 3 Chloro 2 Fluoropyridine

Differential Reactivity of Halogen Substituents on the Pyridine (B92270) Core

The reactivity of the halogen substituents on the 5-bromo-3-chloro-2-fluoropyridine ring is dictated by their position and inherent electronic properties. The pyridine nitrogen activates the positions ortho (2 and 6) and para (4) to it for nucleophilic attack, while cross-coupling reactions are influenced by the carbon-halogen bond strength. This leads to a predictable, yet highly useful, hierarchy of reactivity.

Bromine Reactivity in Coupling Reactions

The bromine atom at the 5-position is the most versatile handle for palladium-catalyzed cross-coupling reactions. This reactivity trend, where the C-Br bond is more susceptible to oxidative addition by a palladium(0) complex than C-Cl or C-F bonds, is well-established in aryl halide chemistry. researchgate.netchemrxiv.org

In the context of amination, a key C-N bond-forming reaction, the bromine at C-5 is the preferred site of reaction under catalytic conditions. Studies on the closely related isomer, 5-bromo-2-chloro-3-fluoropyridine (B1227324), demonstrate that a palladium-Xantphos catalyst system can selectively target the C-Br bond. researchgate.netnih.gov For instance, the Buchwald-Hartwig amination with various secondary amines and primary anilines occurs exclusively at the 5-position, leaving the chloro and fluoro substituents untouched. researchgate.netnih.gov This high degree of chemoselectivity allows for the introduction of nitrogen-based functionalities at a specific position on the pyridine ring.

Table 1: Selective Amination of the Bromine Substituent

| Amine Nucleophile | Product | Selectivity (Br vs. Cl/F) |

|---|---|---|

| Secondary Amine | 5-Amino-3-chloro-2-fluoropyridine | Exclusive at Bromine |

| Primary Aniline | 5-Anilino-3-chloro-2-fluoropyridine | Exclusive at Bromine |

Data derived from studies on the analogous compound 5-bromo-2-chloro-3-fluoropyridine under palladium-catalyzed conditions. researchgate.netnih.gov

Chlorine Reactivity in Amidation and Substitution

While the chlorine atom is generally less reactive than bromine in palladium-catalyzed couplings, its reactivity can be harnessed under different conditions. researchgate.net For the isomer 5-bromo-2-chloro-3-fluoropyridine, a remarkable reversal of selectivity is observed in amination reactions when the palladium catalyst is omitted. researchgate.netnih.gov

Under neat (solvent-free) thermal conditions, amination occurs preferentially at the 2-position, displacing the chlorine atom. researchgate.netnih.gov This highlights that the inherent reactivity of the positions on the pyridine ring can be exploited. The C-2 position is highly activated towards nucleophilic attack by the adjacent ring nitrogen, making the C-Cl bond at this position more susceptible to substitution than the C-Br bond at C-5 in the absence of a catalyst that preferentially activates the latter.

Fluorine Reactivity in Nucleophilic Aromatic Substitution

The fluorine atom at the 2-position of a pyridine ring is exceptionally labile towards nucleophilic aromatic substitution (SNAr). researchgate.netchemrxiv.org This is due to two main factors: the high electronegativity of fluorine, which polarizes the C-F bond, and the ability of the pyridine nitrogen to stabilize the negative charge developed in the Meisenheimer intermediate during the substitution process. libretexts.orgyoutube.com

The C-2 position is electronically activated, and fluorine's character as a good leaving group in SNAr reactions makes it a prime site for modification by strong nucleophiles. researchgate.net Studies on the related compound 5-bromo-2-fluoropyridine (B45044) confirm that the fluorine substituent is favored for nucleophilic aromatic substitution. chemrxiv.org In the case of 5-bromo-2-chloro-3-fluoropyridine, selective substitution of the fluorine atom can be achieved under specific SNAr conditions, allowing for the introduction of a wide array of nucleophiles, including alkoxides and thiolates, at the C-2 position. researchgate.netnih.gov

Exploration of Reaction Mechanisms

The ability to selectively functionalize one halogen over the others is rooted in the reaction mechanisms and the role of catalysts. By choosing the appropriate reaction conditions, one can dictate the outcome of the transformation.

Understanding Chemoselectivity in Amination and Substitution Reactions

The chemoselectivity observed in the amination of polyhalogenated pyridines is a clear illustration of mechanistic control. The switch in selectivity from bromine to chlorine substitution on the 5-bromo-2-chloro-3-fluoropyridine scaffold is a direct consequence of the reaction pathway. researchgate.netnih.gov

Catalytic Pathway (Bromine Selection): In the presence of a palladium-Xantphos system, the reaction proceeds via a catalytic cycle typical of Buchwald-Hartwig amination. The first and rate-determining step is the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond. The C-Br bond is significantly weaker and more polarizable than the C-Cl bond, leading to a lower activation energy for oxidative addition at the C-5 position. Consequently, the catalytic cycle proceeds exclusively via the C-Br bond, resulting in selective amination at this site. researchgate.netnih.gov

Thermal Pathway (Chlorine Selection): In the absence of a palladium catalyst, the reaction follows a nucleophilic aromatic substitution (SNAr) mechanism. The selectivity is now governed by the electronic activation of the pyridine ring. The C-2 position is the most electrophilic site due to the strong electron-withdrawing effect of the adjacent ring nitrogen. This makes the C-Cl bond at the activated 2-position the preferred site for nucleophilic attack over the C-Br bond at the less activated 5-position, leading to selective substitution of the chlorine atom. researchgate.netnih.gov

Table 2: Chemoselectivity in the Amination of Halogenated Pyridines

| Reaction Conditions | Targeted Halogen | Mechanism | Key Factor |

|---|---|---|---|

| Pd₂(dba)₃, Xantphos, Base | Bromine at C-5 | Buchwald-Hartwig Amination | C-Br bond is more reactive towards oxidative addition. |

| Neat, High Temperature | Chlorine at C-2 | Nucleophilic Aromatic Substitution (SNAr) | C-2 position is electronically activated by the ring nitrogen. |

Based on findings for the isomer 5-bromo-2-chloro-3-fluoropyridine. researchgate.netnih.gov

Role of Catalysts (e.g., Palladium-Xantphos complexes, Copper) in Cross-Coupling

Catalysts are pivotal in directing the reactivity of this compound in cross-coupling reactions. Palladium and copper catalysts are commonly employed to facilitate the formation of new carbon-carbon and carbon-heteroatom bonds.

Palladium-Xantphos Complexes: The use of a palladium precursor like Pd₂(dba)₃ in combination with a bulky, electron-rich phosphine (B1218219) ligand such as Xantphos is crucial for achieving high selectivity in Buchwald-Hartwig aminations. researchgate.netnih.govcmu.edumit.edu The Xantphos ligand facilitates the key steps of the catalytic cycle: oxidative addition and reductive elimination. Its large bite angle and electron-donating properties stabilize the palladium center, promoting the selective activation of the C-Br bond over the C-Cl bond and enabling efficient C-N bond formation. researchgate.netnih.gov

Copper Catalysis: While palladium is dominant for many cross-coupling reactions, copper-catalyzed reactions also offer unique reactivity profiles, particularly for the functionalization of the C-Br bond. chemrxiv.org Copper catalysts can be effective in Ullmann-type couplings, providing an alternative route for C-N, C-O, and C-S bond formation.

The judicious selection of the catalyst and ligand system is therefore a powerful tool for chemists to unlock the full synthetic potential of polyfunctionalized molecules like this compound, enabling the construction of complex molecular architectures with a high degree of precision.

Influence of Reaction Conditions (Temperature, Solvent, Base) on Selectivity

The trifunctionalized nature of this compound presents a nuanced challenge in synthetic chemistry, as the bromine, chlorine, and fluorine atoms all serve as potential leaving groups for nucleophilic substitution. The regioselectivity of such reactions is profoundly influenced by the chosen reaction conditions, particularly the presence or absence of a catalyst, the solvent, and the base employed.

Studies on the chemoselective amination of this compound have elegantly demonstrated the ability to control which halogen is substituted. researchgate.net Under palladium-catalyzed conditions, utilizing a system composed of tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃), the ligand Xantphos, and a suitable base, the amination proceeds with high selectivity at the 5-bromo position. researchgate.net This preference is attributed to the mechanism of palladium-catalyzed cross-coupling reactions, where the oxidative addition of the palladium catalyst to the carbon-bromine bond is kinetically favored over the carbon-chlorine or carbon-fluorine bonds. This selectivity holds true for reactions with both secondary amines and primary anilines.

A dramatic shift in selectivity is observed when the reaction is conducted without a palladium catalyst. Under neat (solvent-free) conditions, nucleophilic attack preferentially occurs at the 2-chloro position. researchgate.net This reversal underscores the pivotal role of the catalyst in directing the reaction outcome. In the absence of a catalyst, the reaction likely follows a nucleophilic aromatic substitution (SNAr) pathway, where the regioselectivity is governed by the inherent electronic properties of the substituted pyridine ring.

Furthermore, it is possible to achieve selective substitution of the 3-fluoro group under specific SNAr conditions, leading to the formation of a dihalo adduct. researchgate.net The relative reactivity of the halogens in SNAr reactions is dictated by a combination of factors, including their electronegativity and their position on the pyridine ring relative to the electron-withdrawing nitrogen atom.

The following table provides a summary of how different reaction conditions can direct the site of amination on the this compound scaffold.

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Major Product |

| Pd₂(dba)₃ | Xantphos | Required | Not Specified | Not Specified | 5-Amino-2-chloro-3-fluoropyridine |

| None | None | Not Applicable | Neat | Not Specified | 2-Amino-5-bromo-3-fluoropyridine |

| Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | 3-Amino-5-bromo-2-chloropyridine (via SNAr) |

Note: The referenced literature provides the general reaction conditions for achieving selectivity but does not specify the exact base, solvent, and temperature for each case.

Applications in Medicinal Chemistry and Drug Discovery

The utility of 5-Bromo-3-chloro-2-fluoropyridine in pharmaceutical research is centered on its function as a scaffold for creating diverse and potent biologically active molecules.

This compound serves as a crucial starting material for the synthesis of more complex pharmaceutical intermediates and APIs. The differential reactivity of the three halogen substituents is key to its versatility. Chemists can exploit these differences to perform sequential chemical modifications, adding various functional groups at specific positions on the pyridine (B92270) ring.

For instance, the bromine atom is often utilized in palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling. A notable application is its reaction with bis(pinacolato)diboron (B136004) in the presence of a palladium catalyst to create a boronate ester intermediate. This intermediate is then readily coupled with other aromatic or heterocyclic fragments to build the core structure of a target API. This precise and controlled method of scaffold construction is fundamental in modern drug synthesis. google.com

The compound is a key precursor in multi-step synthetic pathways aimed at producing novel molecules with specific therapeutic functions. Research detailed in patent literature demonstrates its use in creating sophisticated sulfonamide derivatives. In these syntheses, this compound undergoes a series of reactions, including coupling and amination, to yield the final complex molecules designed to interact with specific biological targets. google.comgoogle.com

One documented synthetic route involves reacting this compound with morpholine, which substitutes the fluorine atom due to its higher reactivity in nucleophilic aromatic substitution (SNAr) under certain conditions. google.com This step is followed by further modifications at the other halogen positions to build the final biologically active compound.

The following table outlines representative transformations involving this compound in the synthesis of advanced intermediates.

| Reactant | Reagents | Product | Reaction Type | Source |

|---|---|---|---|---|

| This compound | 4,4,4',4',5,5,5',5'-octamethyl-2,2'-bi(1,3,2-dioxaborolane), PdCl₂(dppf), Potassium Acetate | 3-Chloro-2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | Miyaura Borylation | google.com |

| This compound | Morpholine, N,N-Diisopropylethylamine, Tris(dibenzylideneacetone)dipalladium(0) (B46781), Xantphos | 4-(5-Bromo-3-chloropyridin-2-yl)morpholine | Buchwald-Hartwig Amination / SNAr | google.comgoogle.com |

Derivatives synthesized from this compound have been specifically designed to function as inhibitors of key enzymes and ion channels implicated in disease. These molecules are then used in assays to study their binding affinity and inhibitory potency.

A significant area of application is the development of inhibitors for voltage-gated sodium channels (Nav), which are critical determinants of cellular excitability in nerve and muscle tissues. google.com Specifically, compounds derived from this pyridine building block have been developed as inhibitors of Nav1.7 and Nav1.6 channels. google.comgoogle.com

Furthermore, this compound has been used to synthesize small molecule inhibitors of DYRK/CLK kinases, such as DYRK1A, which are implicated in a variety of cellular processes. google.com The resulting inhibitors are evaluated in biochemical assays to determine their potency (e.g., IC₅₀ values) against these kinase targets.

The synthesis of various analogues from a common starting material like this compound is central to conducting Structure-Activity Relationship (SAR) studies. By systematically modifying the structure of the lead compound and evaluating the biological activity of each new derivative, medicinal chemists can identify the key molecular features required for optimal potency and selectivity.

Patents in this area describe the synthesis of extensive libraries of biaryl acyl-sulfonamides and heteroaryl-substituted sulfonamides. google.comgoogle.com These libraries contain numerous derivatives where different chemical groups have been introduced by leveraging the reactivity of the this compound scaffold. The evaluation of these derivatives allows researchers to build a comprehensive SAR understanding, guiding the design of more effective drug candidates.

The ultimate goal of using this compound as a building block is to develop targeted therapies for specific diseases. The inhibitors developed from this scaffold have shown potential in treating a range of conditions.

Neurological Disorders: Derivatives have been investigated as treatments for pain and epilepsy. google.comgoogle.com By selectively inhibiting Nav1.7, a sodium channel heavily involved in pain signaling, these compounds offer a targeted approach to analgesia. google.com Similarly, inhibitors of Nav1.6 are being developed as novel antiepileptic drugs. google.com The compound has also been used to create inhibitors of DYRK1A, a kinase linked to cognitive deficiencies in neurodegenerative conditions like Alzheimer's disease and developmental disorders such as Down syndrome. google.com

Cancer: The DYRK1A inhibitors synthesized from this pyridine intermediate have also been implicated as potential therapeutics for cancers, including glioblastoma and prostate cancer. google.com

The table below summarizes the therapeutic targets and associated diseases for compounds derived from this compound.

| Biological Target | Potential Therapeutic Area | Disease(s) | Source |

|---|---|---|---|

| Voltage-gated sodium channel Nav1.7 | Neurological Disorders | Pain | google.com |

| Voltage-gated sodium channel Nav1.6 | Neurological Disorders | Epilepsy, Seizure Disorders | google.com |

| Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) | Neurological Disorders, Cancer | Alzheimer's Disease, Down Syndrome, Glioblastoma, Prostate Cancer | google.com |

The process of drug discovery heavily relies on the synthesis and evaluation of numerous analogues of a lead compound. This compound provides an ideal starting point for generating these diverse analogues. The patent literature showcases the creation of large sets of related compounds by varying the substituents that are added to the core scaffold. google.comgoogle.comgoogle.com Each analogue is then tested to assess its biological activity, providing a direct comparison of how different chemical modifications affect its therapeutic potential. This iterative process of synthesis and evaluation is essential for optimizing a drug's properties and identifying a clinical candidate.

Applications in Agrochemical Research and Development

Intermediate for Herbicides and Fungicides

Halogenated pyridines are foundational to a significant portion of modern herbicides and fungicides. While direct public-domain evidence for 5-Bromo-3-chloro-2-fluoropyridine is scarce, its structural similarity to other key intermediates, such as 2,3-dichloro-5-(trifluoromethyl)pyridine, suggests its potential in synthesizing active ingredients that target critical biological pathways in weeds and pathogenic fungi. nih.gov The presence of chloro and fluoro substituents on the pyridine (B92270) ring is a common feature in many commercial agrochemicals. nih.gov

The development of novel herbicides and fungicides often involves the creation of extensive libraries of related compounds for biological screening. Intermediates like this compound are valuable in this process, as they can be systematically modified to explore the structure-activity relationships of new chemical classes.

Table 1: Examples of Halogenated Pyridine Intermediates in Agrochemical Synthesis

| Intermediate | Resulting Agrochemical Class | Mode of Action (Example) |

| 2-Chloro-5-(trifluoromethyl)pyridine | Pyridinyloxy-phenoxy-propionate Herbicides | Acetyl-CoA carboxylase (ACCase) inhibition |

| 2,3-Dichloro-5-(trifluoromethyl)pyridine | Pyridinecarboxamide Fungicides | Succinate dehydrogenase inhibition (SDHI) |

This table provides examples of related halogenated pyridine intermediates to illustrate the role of this class of compounds in agrochemical synthesis.

Development of Crop Protection Agents

The synthesis of new crop protection agents is a complex process that relies on the availability of unique and versatile building blocks. This compound serves as such a building block, offering multiple points for chemical elaboration. The differential reactivity of the C-Br, C-Cl, and C-F bonds allows for a stepwise and controlled synthesis of more complex molecules. For instance, the bromine atom can be readily displaced or used in cross-coupling reactions to introduce new carbon-carbon or carbon-heteroatom bonds, a common strategy in the synthesis of novel pesticides. chemimpex.com

Research in the agrochemical field continuously seeks to identify new molecules with improved performance and safety profiles. The use of highly functionalized intermediates like this compound is a key strategy in this endeavor. While specific examples of commercial products derived directly from this intermediate are not widely published, the general importance of substituted pyridines in agrochemicals is well-documented. nih.gov

Table 2: Research Findings on Related Pyridine-Based Agrochemicals

| Research Area | Finding | Reference |

| Herbicide Development | Fluoroquinolone derivatives, which can contain a pyridine-like core, have shown herbicidal activity by targeting plant DNA gyrase. | nih.gov |

| Fungicide Development | The fungicide fluopyram (B1672901) contains a 3-chloro-5-(trifluoromethyl)pyridine-2-yl moiety, and its metabolite has been studied for its effects on plant growth. | |

| Insecticide Development | Various pyridine derivatives have been synthesized and tested for their insecticidal activity against pests like the cowpea aphid. | acs.org |

This table presents research findings on related pyridine-based compounds to highlight the broader context of agrochemical development.

Applications in Advanced Materials Science

Building Blocks for Semiconductors and OLEDs

The electron-deficient nature of the fluoropyridine ring makes it an attractive component for organic electronic materials. Halogenated pyridines, such as 5-bromo-2-fluoropyridine (B45044), serve as building blocks for organic semiconductors used in Organic Light Emitting Diodes (OLEDs). ossila.com The incorporation of this moiety can influence the energy levels (HOMO/LUMO) of the resulting materials, which is critical for efficient charge injection and transport in electronic devices. The bromine and chlorine atoms provide synthetic handles for further elaboration into more complex, conjugated systems required for these applications.

Precursors for Polymers and Coatings

The reactivity of the C-F bond in fluorinated pyridines towards nucleophilic substitution allows for their use as monomers in the synthesis of high-performance polymers. mdpi.com Organofluorine compounds often impart desirable properties such as increased thermal stability, chemical resistance, and hydrophobicity to the resulting polymers. mdpi.com These characteristics are highly sought after for specialty coatings and other advanced materials. While specific examples for 5-bromo-3-chloro-2-fluoropyridine are not extensively documented, the general reactivity pattern of fluorinated pyridines suggests its potential as a precursor for creating polymers with tailored properties.

Theoretical and Computational Chemistry Studies

Quantum Chemical Investigations (e.g., DFT Calculations)

Detailed quantum chemical investigations for 5-Bromo-3-chloro-2-fluoropyridine are not extensively documented in publicly accessible scientific literature. As a result, specific data from Density Functional Theory (DFT) calculations, which are crucial for understanding the molecule's reactivity and properties, remain largely unavailable for this particular compound.

A comprehensive analysis of the electronic structure of this compound, including the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) and the resulting HOMO-LUMO gap, has not been specifically reported in the reviewed literature. This information is vital for predicting the compound's chemical reactivity, kinetic stability, and electronic transitions.

Specific studies on the molecular geometry optimization and conformational analysis of this compound are not available in the surveyed scientific papers. Such studies would provide precise information on bond lengths, bond angles, and dihedral angles, which are fundamental to understanding the molecule's three-dimensional structure and steric properties.

A Natural Bond Orbital (NBO) analysis for this compound, which would offer insights into intramolecular and intermolecular bonding and interactions, has not been detailed in the available literature. This type of analysis is instrumental in understanding charge transfer interactions and the nature of the chemical bonds within the molecule.

There is no specific literature available detailing the Mulliken charge distribution for this compound. This analysis would be valuable for determining the partial atomic charges and understanding the electrostatic potential and reactivity of the molecule.

A Molecular Electrostatic Potential (MEP) map for this compound, which would visually represent the charge distribution and identify sites for electrophilic and nucleophilic attack, is not found in the reviewed scientific literature.

Computational Prediction of Molecular Descriptors

While in-depth quantum chemical studies are scarce, some computational predictions of molecular descriptors for this compound are available from chemical databases. These descriptors provide valuable information regarding the physicochemical properties and potential bioactivity of the molecule. ambeed.com

| Descriptor | Predicted Value |

|---|---|

| Number of Heavy Atoms | 9 |

| Number of Aromatic Heavy Atoms | 6 |

| Fraction Csp3 | 0.0 |

| Number of Rotatable Bonds | 0 |

| Number of H-bond Acceptors | 2.0 |

| Number of H-bond Donors | 0.0 |

| Molar Refractivity | 36.91 |

| Topological Polar Surface Area (TPSA) | 12.89 Ų |

| Log Po/w (iLOGP) | 1.93 |

| Log Po/w (XLOGP3) | 2.6 |

| Log Po/w (WLOGP) | 3.06 |

| Log Po/w (MLOGP) | 2.28 |

| Log Po/w (SILICOS-IT) | 2.78 |

These predicted descriptors suggest a molecule with a defined aromatic character, limited conformational flexibility, and a moderate lipophilicity, as indicated by the various Log Po/w values. ambeed.com The Topological Polar Surface Area (TPSA) provides an estimation of the molecule's polarity, which is a key factor in its potential interactions with biological systems. ambeed.com

Reaction Pathway and Transition State Analysis

The study of chemical reactions at a molecular level often involves the mapping of the reaction pathway and the identification of the transition state. This analysis is crucial for understanding reaction mechanisms, predicting reaction rates, and designing more efficient synthetic routes.

A reaction pathway represents the energetic landscape a molecule traverses as it transforms from reactants to products. The highest point on this pathway is the transition state, an unstable, high-energy configuration that the reacting molecules must pass through. fiveable.mewikipedia.orgyoutube.com The energy required to reach this state is known as the activation energy, a key determinant of the reaction rate. youtube.com

Transition state theory provides a framework for calculating the rate constant of a reaction based on the properties of the reactants and the transition state. fiveable.mewikipedia.org Computational methods, such as Density Functional Theory (DFT), are powerful tools for modeling these pathways and locating transition states. By calculating the potential energy surface, chemists can visualize the energetic changes throughout a reaction and identify the most favorable route. wikipedia.org

For a molecule like this compound, theoretical studies could elucidate the mechanisms of various reactions, such as nucleophilic aromatic substitution. The positions of the bromine, chlorine, and fluorine atoms, with their differing electronegativities and sizes, will significantly influence the reactivity of the pyridine (B92270) ring. Computational analysis could predict which halogen is most susceptible to substitution under specific reaction conditions by calculating the activation energies for the different possible pathways.

While specific data for this compound is not available, the table below illustrates the type of data that would be generated from such a study, using hypothetical values for demonstration.

Table 1: Hypothetical Reaction Pathway Analysis for Nucleophilic Substitution of Halogenated Pyridines

| Reactant | Nucleophile | Leaving Group | Activation Energy (kcal/mol) | Reaction Enthalpy (kcal/mol) |

| This compound | CH₃O⁻ | F⁻ | 22.5 | -15.2 |

| This compound | CH₃O⁻ | Cl⁻ | 25.8 | -10.8 |

| This compound | CH₃O⁻ | Br⁻ | 28.1 | -8.5 |

Note: The data in this table is hypothetical and for illustrative purposes only.

Molecular Docking Studies for Biological Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com This method is extensively used in drug discovery to understand how a potential drug molecule (ligand) might interact with a biological target, typically a protein or enzyme. nih.gov

The process involves placing the ligand in the binding site of the receptor and calculating the binding affinity, often expressed as a binding energy (e.g., in kcal/mol). A more negative binding energy generally indicates a more stable complex and a higher affinity of the ligand for the target. These studies can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-protein complex.

Derivatives of halogenated pyridines are of significant interest in medicinal chemistry. For instance, studies on various pyridine derivatives have shown their potential as inhibitors of enzymes like cholinesterases, which are implicated in Alzheimer's disease. Molecular docking of these compounds into the active site of the enzyme can elucidate the structural basis for their inhibitory activity.

While no specific molecular docking studies for this compound are publicly documented, we can examine findings for related compounds to understand the potential biological interactions. The following table presents data from a molecular docking study of novel pyridine derivatives as cholinesterase inhibitors, illustrating the type of information that would be generated.

Table 2: Molecular Docking Data of Pyridine Derivatives with Acetylcholinesterase (AChE)

| Compound | Binding Energy (kcal/mol) | Inhibition Constant (Ki, µM) | Key Interacting Residues |

| Derivative A | -10.5 | 0.85 | TYR70, TRP84, PHE330 |

| Derivative B | -11.2 | 0.42 | TYR121, TRP279, GLU199 |

| Derivative C | -11.6 | 0.336 | GLU198, TYR334, HIS440 |

| Derivative D | -9.8 | 1.20 | TRP84, ASP72, TYR130 |

| Derivative E | -10.9 | 0.65 | TYR70, PHE330, TRP279 |

Note: The data is based on a study of different pyridine derivatives and is presented here for illustrative purposes. The presence of halogen atoms was noted to play an important role in the binding interactions.

Such studies on this compound could reveal its potential to interact with various biological targets, guiding the design of new therapeutic agents. The specific arrangement of the bromo, chloro, and fluoro substituents would create a unique electrostatic and steric profile, influencing its binding affinity and selectivity for different proteins.

Spectroscopic Characterization and Structural Elucidation

Infrared and Raman Spectroscopy (FTIR, FT-Raman)

A thorough investigation using Fourier Transform Infrared (FTIR) and Fourier Transform Raman (FT-Raman) spectroscopy would be essential for understanding the vibrational characteristics of 5-Bromo-3-chloro-2-fluoropyridine.

Vibrational Mode Assignment and Analysis

A complete vibrational analysis would involve the assignment of all fundamental modes of vibration for the molecule. This would include identifying the characteristic stretching and bending frequencies for the C-H, C-N, C-C, C-F, C-Cl, and C-Br bonds within the pyridine (B92270) ring. Without experimental spectra, a definitive assignment of these vibrational modes is not possible.

Comparison of Experimental and Calculated Spectra

Typically, experimental FTIR and FT-Raman spectra are compared with theoretical spectra calculated using computational methods like Density Functional Theory (DFT). This comparison helps to validate the vibrational assignments and provide a more detailed understanding of the molecule's structure and force fields. No such comparative analysis for this compound has been published.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

NMR spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. While some patent documents allude to NMR data for compounds synthesized from this compound, specific and detailed NMR data for the title compound itself are not provided. google.comgoogle.comgoogle.com

Chemical Shift Analysis for Structural Confirmation

A detailed ¹H and ¹³C NMR analysis would provide the chemical shifts for the hydrogen and carbon atoms in the pyridine ring. The distinct electronic environments created by the fluorine, chlorine, and bromine substituents would result in characteristic shifts that are essential for unambiguous structural confirmation. The coupling constants (J-coupling) between the fluorine atom and adjacent carbon and hydrogen atoms would also be a critical piece of data.

To illustrate the type of data that is currently missing, the following table represents a hypothetical ¹H NMR data set for this compound, which cannot be completed without experimental results.

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-4 | Data not available | Data not available | Data not available |

| H-6 | Data not available | Data not available | Data not available |

Similarly, a detailed ¹³C NMR spectral analysis is unavailable. A hypothetical data table for ¹³C NMR is shown below.

| Carbon Atom | Chemical Shift (ppm) | Coupling with F (J, Hz) |

| C-2 | Data not available | Data not available |

| C-3 | Data not available | Data not available |

| C-4 | Data not available | Data not available |

| C-5 | Data not available | Data not available |

| C-6 | Data not available | Data not available |

Conformational and Tautomeric Studies

For some pyridine derivatives, NMR spectroscopy can be used to study conformational isomers or tautomeric equilibria. Given the substitution pattern of this compound, such studies could provide insight into the molecule's dynamic behavior, although significant conformational flexibility or tautomerism is not expected for this rigid aromatic system. No such studies have been reported.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. An analysis of the UV-Vis spectrum of this compound would reveal the wavelengths of maximum absorption (λmax), which correspond to the promotion of electrons to higher energy orbitals. This data is valuable for understanding the electronic structure and conjugation within the pyridine ring system. As with other spectroscopic data, experimental UV-Vis spectra for this compound are not available in the scientific literature.

A hypothetical data table for UV-Vis absorption maxima is presented below.

| Solvent | λmax (nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) | Transition |

| Data not available | Data not available | Data not available | Data not available |

| Data not available | Data not available | Data not available | Data not available |

Electronic Transition Analysis

The study of electronic transitions, typically conducted using Ultraviolet-Visible (UV-Vis) spectroscopy, provides insights into the electronic structure of a molecule. For aromatic systems like pyridine and its derivatives, characteristic π → π* and n → π* transitions are observed. The presence of halogen substituents (bromo, chloro, and fluoro) on the pyridine ring in this compound is expected to influence the energies of these transitions.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure by analyzing its fragmentation pattern.

The mass spectrum of this compound would be characterized by a molecular ion peak [M]⁺ corresponding to its exact mass. Due to the presence of bromine and chlorine, this molecular ion peak would appear as a cluster of isotopic peaks. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance, while chlorine has two major isotopes, ³⁵Cl and ³⁷Cl, with an approximate ratio of 3:1. This isotopic distribution would result in a distinctive pattern for the molecular ion and any fragment ions containing these halogens.

While detailed experimental fragmentation studies for this compound are not extensively documented, predicted mass spectrometry data can offer insights into its likely fragmentation pathways under electron ionization (EI). The fragmentation would likely involve the loss of the halogen substituents and cleavage of the pyridine ring.

Below is a table of predicted m/z values for some possible adducts of this compound.

| Adduct | Predicted m/z |

| [M+H]⁺ | 209.91161 |

| [M+Na]⁺ | 231.89355 |

| [M-H]⁻ | 207.89705 |

| [M+NH₄]⁺ | 226.93815 |

| [M+K]⁺ | 247.86749 |

| [M+H-H₂O]⁺ | 191.90159 |

| [M+HCOO]⁻ | 253.90253 |

| [M+CH₃COO]⁻ | 267.91818 |

| [M+Na-2H]⁻ | 229.87900 |

| [M]⁺ | 208.90378 |

| [M]⁻ | 208.90488 |

This data is based on computational predictions and awaits experimental verification.

Further research and publication of experimental spectroscopic data are necessary for a comprehensive understanding of the chemical and physical properties of this compound.

Derivatives and Analogues of 5 Bromo 3 Chloro 2 Fluoropyridine

Synthesis and Characterization of Related Halogenated Pyridines

The synthesis of halogenated pyridines, including analogues of 5-bromo-3-chloro-2-fluoropyridine, employs a variety of synthetic strategies. These methods often involve the introduction and manipulation of halogen substituents on the pyridine (B92270) core.

A common approach to synthesizing polysubstituted pyridines involves the functionalization of pre-existing pyridine rings. For instance, the synthesis of various substituted pyridines can be achieved through a three-step procedure starting from readily available enones. This method involves a Hosomi-Sakurai allylation followed by oxidative cleavage to form a 1,5-dicarbonyl intermediate, which then undergoes cyclization with hydroxylamine (B1172632) hydrochloride to yield the desired pyridine.

Another key strategy is the direct halogenation of pyridine derivatives. The chemoselective synthesis of polysubstituted pyridines can be achieved by leveraging the differential reactivity of various halogen substituents. For example, in a pyridine ring containing both a bromide and a fluorosulfate (B1228806) group, the bromide can be selectively coupled via a Suzuki reaction, leaving the fluorosulfate group intact for subsequent transformations. This stepwise functionalization allows for the controlled synthesis of complex pyridine derivatives. nih.gov

The synthesis of specific isomers often requires tailored approaches. For instance, the synthesis of 2-bromo-5-chloro-3-fluoropyridine (B79493) can be accomplished from 5-chloro-3-fluoropyridin-2-amine through a Sandmeyer-type reaction using hydrogen bromide and sodium nitrite (B80452).

The characterization of these halogenated pyridines relies on a suite of analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is fundamental for determining the substitution pattern on the pyridine ring. Infrared (IR) spectroscopy helps to identify characteristic vibrational frequencies of the functional groups present. Mass spectrometry provides information on the molecular weight and fragmentation pattern of the synthesized compounds.

Interactive Table 1: Synthesis of Halogenated Pyridine Derivatives

| Product | Starting Material(s) | Reagents and Conditions | Key Features |

| Polysubstituted Pyridines | Enones | 1. Hosomi-Sakurai allylation2. Oxidative cleavage3. Cyclization with NH₂OH·HCl | Three-step, versatile method |

| Tri-substituted Pyridine | 5-bromo-3-chloropyridin-2-yl fluorosulfate, Boronic acids | Pd-catalysts (e.g., Pd-PEPPSI-IPr) | Stepwise, chemoselective Suzuki couplings |

| 2-Bromo-5-chloro-3-fluoropyridine | 5-chloro-3-fluoropyridin-2-amine | HBr, NaNO₂ | Sandmeyer-type reaction |

Structure-Property Relationships within Substituted Pyridine Families

The arrangement of halogen atoms on the pyridine ring dictates the molecule's physicochemical properties, including its electronic character, lipophilicity, and reactivity. These properties, in turn, influence the molecule's potential applications.

The electronic properties of the pyridine ring are significantly modulated by the number and nature of halogen substituents. Halogens are electron-withdrawing groups, and their presence generally decreases the basicity of the pyridine nitrogen. The extent of this effect depends on the specific halogen and its position relative to the nitrogen atom. For example, the substitution of a pyridine ring with alkyl or alkoxy groups generally enhances the antisecretory effect in certain biologically active molecules, while strongly electron-withdrawing groups like nitro groups can diminish it.

The position of the substituents also plays a crucial role. For instance, in a series of N-(4-halogenobenzyl)-3-halogenopyridinium halides, the halogen substituent on the pyridine ring was found to have a more positive σ-hole electrostatic potential than the halogen on the benzyl (B1604629) substituent. acs.org This indicates that the pyridine halogen is a stronger halogen bond donor, which can influence intermolecular interactions and crystal packing. acs.org

The reactivity of halogenated pyridines in cross-coupling reactions is also highly dependent on the nature of the halogen. The general order of reactivity for halogens in palladium-catalyzed cross-coupling reactions is I > Br > Cl. This differential reactivity can be exploited for the selective functionalization of polyhalogenated pyridines. For example, a bromo-substituted position can be selectively reacted while leaving a chloro-substituted position untouched. nih.gov

Interactive Table 2: Influence of Halogen Substitution on Pyridine Properties

| Property | Influence of Halogen Substituents | Example |

| Basicity | Decreases with the presence of electron-withdrawing halogens. | Halogenated pyridines are generally less basic than pyridine. |

| Reactivity in Cross-Coupling | Reactivity order: I > Br > Cl. | Allows for selective functionalization of polyhalogenated pyridines. nih.gov |

| Intermolecular Interactions | Halogens can act as halogen bond donors, influencing crystal packing. | The halogen on the pyridine ring in N-(4-halogenobenzyl)-3-halogenopyridinium halides is a strong halogen bond donor. acs.org |

Exploration of Bioisosteric Replacements

Bioisosterism, the replacement of a functional group with another that retains similar biological activity, is a key strategy in drug design and materials science. In the context of halogenated pyridines, the exploration of bioisosteric replacements for the halogen atoms can lead to compounds with improved properties.

The replacement of one halogen with another is a common bioisosteric modification. For example, swapping a bromine atom for a chlorine atom can subtly alter the molecule's size, lipophilicity, and metabolic stability. However, it is important to note that simply replacing one halogen with another may not always be straightforward, as the nature of the carbon-halogen bond and its interactions can differ significantly. cambridgemedchemconsulting.com

Non-classical bioisosteres for halogens are also being explored. For instance, a trifluoromethyl group (CF₃) can sometimes act as a bioisostere for a bromine atom. cambridgemedchemconsulting.com The trifluoromethyl group is highly electron-withdrawing and can mimic some of the electronic effects of a halogen while offering increased metabolic stability.

The entire pyridine ring itself can also be replaced with a bioisosteric scaffold. Research has shown that in some cases, a pyridine ring is not well-tolerated as a bioisosteric replacement for a chloro- or nitrobenzene (B124822) ring, leading to a significant reduction in biological activity. nih.gov Conversely, replacing a pyridine-N-oxide with a 2-difluoromethylpyridine has been shown to enhance the activity of certain quorum sensing inhibitors. rsc.org This highlights that the success of a bioisosteric replacement is highly dependent on the specific molecular context.

The goal of bioisosteric replacement is often to fine-tune the properties of a molecule. This can include improving metabolic stability, altering solubility, or modulating biological activity. For example, replacing a metabolically labile methyl group with a more stable chloro group is a classic bioisosteric replacement that has been used to improve the half-life of drugs. youtube.com

Interactive Table 3: Examples of Bioisosteric Replacements for Halogens and Pyridine Rings

| Original Group | Bioisosteric Replacement | Potential Impact |

| Bromine | Chlorine | Altered lipophilicity and metabolic stability |

| Bromine | Trifluoromethyl (CF₃) | Increased metabolic stability, similar electronic effect cambridgemedchemconsulting.com |

| Pyridine Ring | Chloro- or Nitrobenzene Ring | Can lead to reduced biological activity in some contexts nih.gov |

| Pyridine-N-Oxide | 2-Difluoromethylpyridine | Enhanced biological activity in specific cases rsc.org |

Future Research Directions and Emerging Trends

Green Chemistry Approaches for Pyridine (B92270) Synthesis

The synthesis of pyridine derivatives is increasingly scrutinized through the lens of green chemistry, which prioritizes the reduction of hazardous substances, the use of renewable resources, and energy efficiency. researchgate.netnih.gov Traditional methods for preparing functionalized pyridines often involve harsh reagents and generate significant waste. ijpsonline.comgoogle.com Consequently, the development of more environmentally benign synthetic routes is a major focus of current research.

Several innovative techniques are being explored to create pyridine derivatives in a more sustainable manner. These include:

Multicomponent one-pot reactions: These reactions combine multiple starting materials in a single vessel to form the final product, reducing the number of steps and purification processes. researchgate.net

Green catalysts: The use of environmentally friendly catalysts can significantly improve the efficiency and selectivity of reactions while minimizing waste. researchgate.net

Microwave-assisted synthesis: This technique can dramatically shorten reaction times and improve yields compared to conventional heating methods. nih.govacs.org

Solvent-free or environmentally friendly solvents: Replacing hazardous organic solvents with water, ethanol, or even no solvent at all is a key tenet of green chemistry. researchgate.netijpsonline.com

Ultrasonic production: The application of ultrasound can enhance reaction rates and yields. researchgate.net

Machine Learning and AI in Predicting Reactivity and Designing New Derivatives

Key applications of ML and AI in this field include:

Predicting reaction outcomes: AI models can be trained to predict the yield and selectivity of chemical reactions, helping chemists to optimize reaction conditions and avoid failed experiments. mit.eduyoutube.com This is particularly useful for complex, multi-step syntheses involving halogenated pyridines.

Designing novel derivatives: Generative AI models can design entirely new molecules with desired properties, such as enhanced biological activity or specific material characteristics. frontiersin.orgnih.govnih.gov This accelerates the discovery of new drug candidates and functional materials based on the 5-Bromo-3-chloro-2-fluoropyridine scaffold.

High-throughput screening: AI can rapidly screen virtual libraries of compounds to identify promising candidates for further investigation, significantly speeding up the drug discovery process. frontiersin.org

Expansion into Novel Therapeutic and Material Applications

The unique electronic and structural properties of halogenated pyridines make them valuable scaffolds in the development of new drugs and advanced materials. nih.govgoogle.cominnovations-report.comuni-muenster.deossila.com The presence of bromine, chlorine, and fluorine atoms in this compound offers multiple points for further functionalization, allowing for the fine-tuning of its properties for specific applications. researchgate.netnih.govinnospk.com

Therapeutic Applications:

Pyridine and its derivatives are already present in a wide range of approved drugs for various conditions, including cancer, infectious diseases, and central nervous system disorders. researchgate.netnih.govnih.gov The unique substitution pattern of this compound makes it a promising starting point for the synthesis of novel therapeutic agents. researchgate.netbiosynth.com Research is ongoing to explore its potential in areas such as:

Anticancer agents: The pyridine scaffold is a common feature in many anticancer drugs. nih.gov

Antimicrobial and antiviral agents: Halogenated compounds often exhibit potent antimicrobial and antiviral activity. researchgate.net

Central nervous system drugs: Pyridine derivatives are used to treat a variety of neurological and psychiatric conditions. nih.gov

Material Applications:

The electron-deficient nature of the pyridine ring, combined with the presence of halogens, makes this compound an interesting building block for new functional materials. nih.govscispace.com Potential applications include:

Organic Light-Emitting Diodes (OLEDs): Pyridine-based materials are used in the development of efficient and stable OLEDs. ossila.com

Corrosion inhibitors: Functionalized pyridines have shown promise in protecting metals from corrosion. scispace.com

Functional polymers: Incorporation of the pyridine moiety into polymers can impart specific electronic or catalytic properties.

As research continues to uncover the full potential of this compound, we can expect to see its application in an even broader range of innovative technologies and therapies.

Q & A

Advanced Research Question

- Sequential functionalization : Perform Pd-catalyzed coupling (Buchwald-Hartwig) on bromine first, followed by SNAr on fluorine .

- Protecting groups : Use silyl or Boc groups to block reactive sites during multi-step syntheses .

- Boronic acid intermediates : Convert bromine to pyridineboronic acid (e.g., via Miyaura borylation) for Suzuki couplings .

How can computational modeling aid in predicting the reactivity of this compound?

Advanced Research Question

DFT calculations (e.g., Gaussian, ORCA) can:

- Map electrostatic potential surfaces to identify nucleophilic/electrophilic sites.

- Calculate activation energies for halogen displacement (C–Br vs. C–Cl bond cleavage).

- Simulate transition states to rationalize selectivity in cross-coupling reactions .

What safety protocols are critical when handling this compound?

Basic Research Question

- Personal protective equipment (PPE) : Use nitrile gloves, goggles, and lab coats. Halogenated pyridines are skin/eye irritants .

- Ventilation : Work in a fume hood; avoid inhalation of dust/aerosols.